molecular formula C8H13N5O2 B2982599 N-Butyl-5-nitro-pyrimidine-4,6-diamine CAS No. 90641-93-3

N-Butyl-5-nitro-pyrimidine-4,6-diamine

Cat. No.: B2982599
CAS No.: 90641-93-3
M. Wt: 211.225
InChI Key: MRQPNESUJNVVPT-UHFFFAOYSA-N
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Description

N-Butyl-5-nitro-pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-5-nitro-pyrimidine-4,6-diamine typically involves nucleophilic substitution reactions. One common method includes the reaction of a pyrimidine derivative with a butylamine under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium bicarbonate or cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-5-nitro-pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various alkyl or aryl derivatives .

Scientific Research Applications

N-Butyl-5-nitro-pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Butyl-5-nitro-pyrimidine-4,6-diamine involves its interaction with specific molecular targets. For instance, it may act as an allosteric modulator of GABA B receptors, enhancing the affinity and maximal effects of GABA in biochemical and electrophysiological assays . The compound’s effects are mediated through its binding to the receptor, leading to conformational changes that enhance receptor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-5-nitro-pyrimidine-4,6-diamine is unique due to its specific butyl substitution, which may confer distinct pharmacological properties compared to other pyrimidine derivatives.

Properties

IUPAC Name

4-N-butyl-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2/c1-2-3-4-10-8-6(13(14)15)7(9)11-5-12-8/h5H,2-4H2,1H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQPNESUJNVVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=NC(=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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